3-Decyn-1-ol

Description

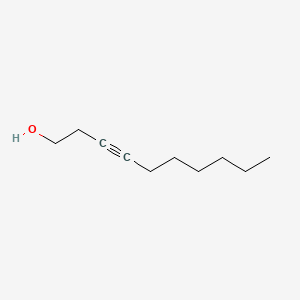

Structure

3D Structure

Properties

IUPAC Name |

dec-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEQBZUDPQQIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199668 | |

| Record name | 3-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51721-39-2 | |

| Record name | 3-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051721392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Decyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Decyn-1-ol: A Technical Guide to Its Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decyn-1-ol is a C10 acetylenic alcohol that, while not prominently documented as a naturally occurring compound, holds significance as a synthetic building block in chemical research. Its utility lies in its potential as a precursor for the synthesis of various biologically active molecules, including insect semiochemicals and compounds for the flavor and fragrance industry. This technical guide provides a comprehensive overview of the current knowledge on 3-Decyn-1-ol, focusing on its chemical properties, detailed synthetic protocols, and its relationship to naturally occurring analogous compounds. The absence of documented natural sources is a key finding of this review.

Introduction

Acetylenic lipids are a diverse class of molecules characterized by the presence of one or more carbon-carbon triple bonds and are found in a wide array of organisms, including plants, fungi, and marine invertebrates.[1][2] These compounds often exhibit significant biological activities. While numerous acetylenic compounds have been isolated from natural sources, the specific C10 alcohol, 3-Decyn-1-ol, is primarily known through chemical synthesis. Its structural features, however, make it a valuable intermediate for accessing unsaturated long-chain alcohols, a motif commonly found in insect pheromones and other semiochemicals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Decyn-1-ol is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 3-Decyn-1-ol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [4] |

| Molecular Weight | 154.25 g/mol | [4] |

| CAS Number | 51721-39-2 | |

| Appearance | Liquid | General knowledge |

| Boiling Point | 130-131 °C at 22 mmHg | General knowledge |

| Density | 0.877 g/mL at 25 °C | General knowledge |

| Refractive Index | n20/D 1.459 | General knowledge |

| Solubility | Slightly soluble in water | General knowledge |

Synthesis of 3-Decyn-1-ol

The synthesis of 3-Decyn-1-ol is not documented in the context of a specific "discovery" but has been achieved through various standard organic chemistry methodologies. The following protocols represent common synthetic routes to this and similar alkynols.

Synthesis from Propargyl Alcohol and 1-Bromoheptane

One straightforward approach involves the alkylation of a protected propargyl alcohol with an appropriate alkyl halide.

Experimental Protocol:

-

Deprotonation of Propargyl Alcohol: Propargyl alcohol is first protected, for example, as a tetrahydropyranyl (THP) ether, to prevent the acidic proton from interfering with the subsequent alkylation step. The protected alcohol is then deprotonated at the terminal alkyne position using a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).

-

Alkylation: 1-Bromoheptane is added to the solution of the lithium acetylide. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Deprotection: The protecting group is removed under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield 3-Decyn-1-ol.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Synthesis via Grignard Reaction

An alternative route involves the use of a Grignard reagent.

Experimental Protocol:

-

Formation of Alkynyl Grignard Reagent: 1-Octyne is reacted with a suitable Grignard reagent, such as ethylmagnesium bromide, in an appropriate solvent like THF. This results in the formation of the 1-octynylmagnesium bromide.

-

Reaction with Ethylene Oxide: The prepared Grignard reagent is then reacted with ethylene oxide. This reaction opens the epoxide ring and extends the carbon chain by two carbons, introducing a hydroxyl group.

-

Work-up and Purification: The reaction is quenched with an aqueous acid solution (e.g., dilute sulfuric acid or ammonium chloride). The product, 3-Decyn-1-ol, is then extracted with an organic solvent and purified by distillation or chromatography.

Natural Occurrence: A Notable Absence

Despite the widespread occurrence of acetylenic compounds in nature, a thorough search of scientific literature did not yield any definitive reports of 3-Decyn-1-ol being isolated from a natural source, be it plant, fungus, or animal. While many structurally related unsaturated alcohols are known natural products, particularly as insect pheromones and plant volatiles, 3-Decyn-1-ol appears to be primarily a product of chemical synthesis.

Biosynthesis of Acetylenic Compounds: A General Overview

Although a specific biosynthetic pathway for 3-Decyn-1-ol is not known due to its apparent absence in nature, the biosynthesis of naturally occurring acetylenes generally originates from fatty acids. The triple bond is typically introduced by desaturase enzymes acting on unsaturated fatty acid precursors. This process involves a series of enzymatic dehydrogenations.

Potential Applications and Relationship to Bioactive Molecules

The significance of 3-Decyn-1-ol lies in its utility as a synthetic precursor. The triple bond can be stereoselectively reduced to either a cis or trans double bond, providing access to a variety of unsaturated alcohols.

Precursor to Insect Semiochemicals

Many insect pheromones are straight-chain unsaturated alcohols or their derivatives. For instance, (Z)-3-decen-1-ol is a related compound that could potentially be synthesized from 3-Decyn-1-ol through partial hydrogenation using a Lindlar catalyst. Such compounds are crucial for developing environmentally friendly pest management strategies.

Flavor and Fragrance Industry

Unsaturated C10 alcohols often possess characteristic "green" or fruity aromas and are used in the flavor and fragrance industry. The synthesis of specific isomers of decenols from 3-Decyn-1-ol is a potential application in this field.

Conclusion

3-Decyn-1-ol is a valuable synthetic intermediate with clear pathways for its laboratory preparation. While it belongs to the broad class of acetylenic lipids, many of which are natural products with interesting biological activities, there is currently no substantial evidence to suggest that 3-Decyn-1-ol itself is found in nature. Its primary importance to researchers, particularly in drug development and chemical ecology, is as a versatile building block for the synthesis of more complex, biologically active molecules, most notably insect semiochemicals and compounds for the flavor and fragrance industries. Future research could focus on exploring the biological activities of synthetic derivatives of 3-Decyn-1-ol.

References

- 1. mathewsopenaccess.com [mathewsopenaccess.com]

- 2. mathewsopenaccess.com [mathewsopenaccess.com]

- 3. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 4. 3-Decyn-1-ol | C10H18O | CID 103940 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 3-Decyn-1-ol in Chemical Ecology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decyn-1-ol, a C10 acetylenic alcohol, plays a crucial, albeit indirect, role in the chemical ecology of certain insect species. While not typically a primary pheromone component itself, it serves as a key synthetic precursor for behaviorally active semiochemicals. This technical guide provides an in-depth analysis of the function of 3-Decyn-1-ol, focusing on its conversion to pheromone components, the associated behavioral responses in insects, and the experimental methodologies used to elucidate these functions. Particular attention is given to its role in the chemical communication of the poplar leafminer moth, Leucoptera sinuella.

Introduction

Chemical communication is a cornerstone of insect behavior, governing interactions related to mating, aggregation, host location, and defense. Semiochemicals, the chemical signals that mediate these interactions, are often highly specific and potent. The synthesis of these complex molecules for research and pest management applications requires efficient and stereoselective chemical pathways. Alkynols, such as 3-Decyn-1-ol, represent a vital class of starting materials in the synthesis of lepidopteran pheromones due to the strategic position of their triple bond, which allows for the stereocontrolled formation of either (Z) or (E) double bonds commonly found in these semiochemicals.

This guide focuses on the specific role of 3-Decyn-1-ol as a precursor in the biosynthesis and synthetic production of insect pheromones, with a detailed case study on its relevance to the courtship behavior of Leucoptera sinuella.

Role of 3-Decyn-1-ol as a Pheromone Precursor

The primary role of 3-Decyn-1-ol in chemical ecology is as a synthetic intermediate in the production of unsaturated C10 alcohols and their derivatives, which can function as pheromones.

Case Study: Leucoptera sinuella Male Courtship Pheromone

Research has identified (Z)-3-decenyl hexanoate as the major component of the male-produced courtship pheromone in the poplar leafminer moth, Leucoptera sinuella. A minor component of this pheromonal blend is (Z)-3-decen-1-ol.[1][2] The synthesis of these behaviorally active compounds originates from 3-Decyn-1-ol.[1]

Table 1: Pheromone Components Derived from 3-Decyn-1-ol in Leucoptera sinuella

| Compound | Chemical Formula | Role in Pheromone Blend | Precursor |

| (Z)-3-decenyl hexanoate | C₁₆H₃₀O₂ | Major Component | 3-Decyn-1-ol |

| (Z)-3-decen-1-ol | C₁₀H₂₀O | Minor Component | 3-Decyn-1-ol |

A proposed biosynthetic pathway suggests that (Z)-3-decenoic acid is produced through chain-shortening of palmitoleic acid, which is then reduced to (Z)-3-decen-1-ol. This alcohol can then be esterified to produce the major pheromone component, (Z)-3-decenyl hexanoate.

Behavioral Responses to 3-Decyn-1-ol Derivatives

While direct behavioral studies on 3-Decyn-1-ol are scarce, the behavioral significance of its derivatives is well-documented in Leucoptera sinuella.

Courtship Behavior in Leucoptera sinuella

Behavioral bioassays have demonstrated that the male-produced pheromone blend containing (Z)-3-decenyl hexanoate and (Z)-3-decen-1-ol acts as a short-range courtship signal. Males with their hairpencils (the structures that disseminate the pheromone) surgically removed exhibited significantly lower courtship success. However, the application of either the natural hairpencil extract or synthetic (Z)-3-decenyl hexanoate restored normal courtship success rates, confirming the compound's role in female acceptance.

Table 2: Behavioral Assay Results for Leucoptera sinuella Courtship

| Treatment | Mating Success (%) |

| Control (Intact Males) | High (Specific % not reported) |

| Hairpencil-ablated Males | Significantly Reduced |

| Hairpencil-ablated Males + Synthetic (Z)-3-decenyl hexanoate | Restored to Control Levels |

| Hairpencil-ablated Males + Hairpencil Extract | Restored to Control Levels |

Note: While the study demonstrated a significant effect, specific quantitative data on mating success percentages were not provided in the primary literature.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 3-Decyn-1-ol derivatives and the bioassays used to determine their behavioral activity.

Synthesis of (Z)-3-decen-1-ol and (Z)-3-decenyl hexanoate from 3-Decyn-1-ol

The synthesis of the primary pheromone components of L. sinuella is a two-step process starting from 3-Decyn-1-ol.

Step 1: Stereoselective Reduction to (Z)-3-decen-1-ol

The key step is the stereoselective reduction of the alkyne to a (Z)-alkene. This is typically achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst.

-

Materials: 3-Decyn-1-ol, Lindlar’s catalyst (palladium on calcium carbonate poisoned with lead), hydrogen gas, and an appropriate solvent (e.g., hexane).

-

Procedure:

-

Dissolve 3-Decyn-1-ol in the solvent in a reaction flask.

-

Add Lindlar’s catalyst to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to yield crude (Z)-3-decen-1-ol, which can be purified by column chromatography.

-

Step 2: Esterification to (Z)-3-decenyl hexanoate

The resulting (Z)-3-decen-1-ol is then esterified to produce the final pheromone component.

-

Materials: (Z)-3-decen-1-ol, hexanoyl chloride (or hexanoic acid and a coupling agent), a base (e.g., pyridine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve (Z)-3-decen-1-ol in the solvent.

-

Add the base, followed by the slow addition of hexanoyl chloride at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to proceed to completion, monitoring by TLC or GC.

-

Quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Dry the organic layer and evaporate the solvent to obtain crude (Z)-3-decenyl hexanoate, which can be purified by column chromatography.

-

Pheromone Extraction from Insect Glands

This protocol is used to obtain the natural pheromone blend for chemical analysis.

-

Procedure:

-

Excise the hairpencil glands from male moths under a stereomicroscope.

-

Immerse the excised glands in a small volume of a suitable solvent (e.g., hexane) for a defined period (e.g., 30 minutes).

-

The resulting extract, containing the pheromone components, can then be concentrated and analyzed.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify which compounds in a mixture elicit a response from an insect's antenna.

-

Apparatus: A gas chromatograph is coupled with an electroantennogram (EAG) setup. The GC column effluent is split, with one part going to the GC detector (e.g., FID or MS) and the other to a purified, humidified airstream directed over an excised insect antenna mounted between two electrodes.

-

Procedure:

-

An extract or synthetic compound is injected into the GC.

-

As compounds elute from the GC column, the simultaneous responses from the GC detector and the insect antenna are recorded.

-

A peak in the EAG signal that coincides with a peak in the GC chromatogram indicates a biologically active compound.

-

Note: In the case of L. sinuella, no significant EAG response was detected for (Z)-3-decenyl hexanoate. This suggests that the pheromone may be perceived by other means or that the EAG technique was not sensitive enough to detect the response.

-

Wind Tunnel Bioassay

Wind tunnels are used to study the long-range behavioral responses of insects to airborne pheromones.

-

Apparatus: A wind tunnel provides a controlled, laminar airflow. A pheromone source is placed at the upwind end, and insects are released at the downwind end.

-

Procedure:

-

Prepare a pheromone dispenser (e.g., a filter paper or rubber septum) with a known amount of the synthetic compound(s).

-

Introduce male moths into the downwind end of the tunnel.

-

Record a series of behaviors, such as taking flight, upwind flight, casting and surging, and contact with the pheromone source.

-

Compare the responses to different pheromone blends or concentrations against a control.

-

Olfactory Signaling Pathway

The perception of semiochemicals in insects begins with the binding of odorant molecules to Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs), which are housed within sensilla on the antennae.

-

Signal Reception: Pheromone molecules enter the sensilla through pores and are transported across the sensillar lymph by Odorant-Binding Proteins (OBPs) to the ORs.

-

Signal Transduction: The binding of the pheromone to its specific OR activates the neuron, leading to the generation of an action potential. Insect ORs typically function as ligand-gated ion channels, often forming a complex with a highly conserved co-receptor (Orco).

-

Signal Processing: The electrical signal is transmitted along the axon of the ORN to the antennal lobe of the insect's brain. ORNs expressing the same OR converge on the same glomerulus in the antennal lobe, creating a specific spatial map of olfactory information. This information is then processed by projection neurons and local interneurons before being relayed to higher brain centers, such as the mushroom bodies and lateral horn, where it is integrated to elicit a behavioral response.

Conclusion

3-Decyn-1-ol is a valuable tool in the study of insect chemical ecology, primarily through its role as a versatile precursor for the synthesis of behaviorally active pheromones. The case of Leucoptera sinuella highlights how this simple C10 acetylenic alcohol is a critical starting material for elucidating the complex chemical communication systems of insects. Further research into the derivatives of 3-Decyn-1-ol and their activity in other insect species may reveal new avenues for the development of sustainable pest management strategies. The detailed experimental protocols provided in this guide serve as a foundation for researchers to investigate these and other semiochemicals.

References

An In-depth Technical Guide to the Fundamental Reactions of 3-Decyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving 3-Decyn-1-ol, a versatile bifunctional molecule possessing both a nucleophilic hydroxyl group and a reactive internal alkyne. This document details key transformations, providing experimental protocols and quantitative data to support synthetic planning and execution in research and development settings.

Introduction to 3-Decyn-1-ol

3-Decyn-1-ol is a valuable building block in organic synthesis, offering two distinct reactive centers: the terminal hydroxyl group and the internal carbon-carbon triple bond. Its structure allows for a wide range of chemical modifications, making it a precursor for various fine chemicals, including pheromones and complex organic molecules. This guide will explore the reactivity of both the alkyne and the alcohol functionalities.

Reactions of the Alkyne Moiety

The internal triple bond of 3-Decyn-1-ol is susceptible to a variety of addition and cleavage reactions, allowing for the introduction of new functional groups and the stereoselective formation of alkenes.

Hydrogenation

The controlled reduction of the alkyne in 3-Decyn-1-ol is a powerful tool for generating stereochemically defined alkenes.

a) Syn-Hydrogenation (Formation of (Z)-3-Decen-1-ol)

The partial hydrogenation of 3-Decyn-1-ol using a poisoned catalyst, such as Lindlar's catalyst, selectively yields the corresponding cis-alkene, (Z)-3-Decen-1-ol. This reaction proceeds via the syn-addition of hydrogen across the triple bond.

Table 1: Selective Hydrogenation of Alkynols with Lindlar-Type Catalysts [1]

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity to cis-Alkenol (%) |

| 3-Hexyn-1-ol | 5% Pd/CaCO₃ (Lindlar) | Methanol | Room Temp. | 1 | 2 | >99 | ~97 |

| 3-Decyn-1-ol | Lindlar Catalyst | Methanol | Room Temp. | 1 | - | High | High (expected) |

Experimental Protocol: Selective Hydrogenation using Lindlar Catalyst [1]

-

Reaction Setup: In a round-bottom flask, dissolve 3-Decyn-1-ol (1.0 g, 6.48 mmol) in methanol (20 mL).

-

Catalyst Addition: To this solution, add Lindlar catalyst (100 mg, ~10 wt% of the substrate). For enhanced selectivity and to prevent over-reduction, a drop of quinoline can be added as a catalyst poison.

-

Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the atmosphere and backfill with hydrogen gas three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm, balloon pressure).

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, stop the reaction. Replace the hydrogen atmosphere with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. The filtrate is then concentrated under reduced pressure to yield the crude (Z)-3-Decen-1-ol. Further purification can be achieved by column chromatography if necessary.

b) Anti-Hydrogenation (Formation of (E)-3-Decen-1-ol)

The reduction of 3-Decyn-1-ol with sodium metal in liquid ammonia at low temperatures results in the formation of the trans-alkene, (E)-3-Decen-1-ol, through an anti-addition mechanism.

Table 2: Spectroscopic Data for 3-Decen-1-ol Isomers

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) |

| (Z)-3-Decen-1-ol[2][3][4] | 5.55-5.30 (m, 2H), 3.65 (t, 2H), 2.35 (q, 2H), 2.05 (q, 2H), 1.40-1.20 (m, 8H), 0.90 (t, 3H) | ~132, ~125, 62.1, 32.5, 31.7, 29.2, 27.2, 22.7, 14.1 | ~3330 (br), 3010, 2925, 2855, 1655, 1465, 1050 | 156 (M+), 138, 123, 109, 95, 81, 67, 55 |

| (E)-3-Decen-1-ol | 5.60-5.40 (m, 2H), 3.63 (t, 2H), 2.27 (q, 2H), 2.00 (q, 2H), 1.40-1.20 (m, 8H), 0.89 (t, 3H) | ~133, ~124, 62.3, 32.1, 31.6, 29.1, 28.9, 22.6, 14.0 | ~3340 (br), 3020, 2920, 2850, 1665, 1460, 965 | 156 (M+), 138, 123, 109, 95, 81, 67, 55 |

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of 3-Decyn-1-ol leads to the formation of di- and tetra-halo derivatives. The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition for the first equivalent of the halogen.

Experimental Protocol: Bromination of an Internal Alkyne (General)

-

Reaction Setup: Dissolve 3-Decyn-1-ol (1 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light.

-

Reagent Addition: Slowly add a solution of bromine (1 or 2 equivalents) in the same solvent to the stirred solution of the alkynol at room temperature or below.

-

Monitoring and Work-up: Monitor the disappearance of the bromine color and the consumption of the starting material by TLC. Upon completion, the reaction mixture can be washed with a solution of sodium thiosulfate to remove any excess bromine, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by chromatography.

Hydrohalogenation

The addition of hydrogen halides (e.g., HCl, HBr) to 3-Decyn-1-ol follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the triple bond, and the halide adds to the more substituted carbon. With an internal alkyne like 3-Decyn-1-ol, a mixture of regioisomers can be expected.

Oxidation

a) Oxidative Cleavage with Potassium Permanganate (KMnO₄)

Strong oxidation of 3-Decyn-1-ol with hot, basic potassium permanganate followed by acidification will cleave the triple bond, yielding two carboxylic acids. In the case of 3-Decyn-1-ol, this would result in the formation of propanoic acid and 7-hydroxyheptanoic acid.

b) Ozonolysis

Ozonolysis of 3-Decyn-1-ol, followed by an oxidative workup (e.g., with hydrogen peroxide), also results in the cleavage of the triple bond to form carboxylic acids, similar to the reaction with hot KMnO₄. A reductive workup (e.g., with zinc and water) would yield the corresponding aldehydes.

Reactions of the Hydroxyl Group

The primary alcohol functionality of 3-Decyn-1-ol can undergo a variety of transformations, including oxidation, etherification, and esterification.

Oxidation to 3-Decynal

The primary alcohol can be oxidized to the corresponding aldehyde, 3-decynal, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation protocols to avoid over-oxidation to the carboxylic acid.

Williamson Ether Synthesis

The hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol: Synthesis of 1-Ethoxy-3-decyne (General)

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 3-Decyn-1-ol (1 equivalent) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

-

Alkylation: To the resulting alkoxide solution, add ethyl iodide (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Tosylation

The hydroxyl group can be converted to a good leaving group, such as a tosylate, by reacting 3-Decyn-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

Experimental Protocol: General Procedure for Alcohol Tosylation

-

Reaction Setup: Charge a round-bottomed flask with 3-Decyn-1-ol (1.00 eq.) and dichloromethane.

-

Reagent Addition: Cool the resulting solution to 0 °C before sequentially adding 4-dimethylaminopyridine (0.60 eq.), p-toluenesulfonyl chloride (1.20 eq.) portionwise, and triethylamine (1.00 eq.) dropwise.

-

Reaction: Stir the resulting solution at 0 °C until TLC shows complete consumption of the starting material.

-

Work-up: Dilute the suspension with diethyl ether, stir for a further 30 minutes, and remove the precipitate by filtration. Wash the solution sequentially with 10% aqueous copper sulfate, 10% aqueous sodium hydrogen carbonate, and a saturated aqueous sodium chloride solution. Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo to yield the tosylated product.

Mandatory Visualizations

Caption: Hydrogenation pathways of 3-Decyn-1-ol.

Caption: Workflow for Williamson Ether Synthesis.

Caption: Oxidation reactions of 3-Decyn-1-ol.

Conclusion

3-Decyn-1-ol is a versatile synthetic intermediate with two distinct functional handles that can be manipulated with a high degree of control. The reactions outlined in this guide provide a foundational understanding of its chemical behavior, enabling researchers and drug development professionals to effectively utilize this compound in the synthesis of more complex molecular architectures. The provided experimental protocols and data serve as a practical starting point for laboratory work. Further optimization may be required for specific applications and scales.

References

3-Decyn-1-ol: A Technical Guide for Biochemical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decyn-1-ol is a valuable C10 acetylenic alcohol that serves as a key intermediate in the synthesis of various biologically active molecules. While broadly classified as a biochemical reagent, its primary utility in research and development lies not in direct interaction with biological systems, but as a versatile precursor for the stereoselective synthesis of insect pheromones, complex lactones, and other specialty chemicals. This guide provides a comprehensive overview of the chemical and physical properties of 3-Decyn-1-ol, detailed experimental protocols for its synthesis and key transformations, and its applications in chemical ecology and synthetic chemistry.

Chemical and Physical Properties

3-Decyn-1-ol is a primary homopropargylic alcohol.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2] |

| CAS Number | 51721-39-2 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 130-131 °C at 22 mmHg | |

| Density | 0.877 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.459 | |

| Flash Point | 107 °C (224.6 °F) - closed cup | |

| Solubility | Log10 of Water solubility in mol/l: -3.07 (Crippen Calculated) | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.343 (Crippen Calculated) |

Synthesis of 3-Decyn-1-ol

The de novo synthesis of 3-Decyn-1-ol can be achieved through several routes, typically involving the formation of a carbon-carbon bond between an eight-carbon and a two-carbon fragment.

Alkylation of an Acetylide

A common method involves the reaction of a metallic salt of a terminal alkyne with an epoxide or an alkyl halide.

This procedure involves the nucleophilic attack of the lithium salt of 1-octyne on ethylene oxide.

Materials:

-

1-Octyne

-

n-Butyllithium (n-BuLi) in hexane

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere, a solution of 1-octyne (1.0 equivalent) in anhydrous THF is cooled to 0 °C.

-

A solution of n-BuLi in hexane (1.05 equivalents) is added dropwise to the 1-octyne solution, and the mixture is stirred at room temperature for 1 hour to form the lithium acetylide.

-

The reaction mixture is then cooled to -20 °C, and a solution of ethylene oxide (1.2 equivalents) in anhydrous THF is added slowly.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-Decyn-1-ol.

Coupling of Propargyl Alcohol with an Alkyl Halide

Another synthetic strategy involves the coupling of propargyl alcohol with a seven-carbon alkyl halide.

Materials:

-

Propargyl alcohol

-

1-Bromoheptane

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere, a solution of propargyl alcohol (1.0 equivalent) in anhydrous THF is cooled to 0 °C.

-

Two equivalents of n-BuLi in hexane are added dropwise to form the dianion.

-

1-Bromoheptane (1.0 equivalent) is added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The product is extracted with diethyl ether, and the organic phase is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

Purification is achieved by vacuum distillation or column chromatography.

Key Biochemical Applications as a Synthetic Intermediate

3-Decyn-1-ol is a crucial starting material for the synthesis of several important organic compounds.

Synthesis of (Z)-3-Decen-1-ol

A primary application of 3-Decyn-1-ol is in the synthesis of (Z)-3-decen-1-ol, a component of the male-produced sex pheromone of the poplar moth, Leucoptera sinuella. This is achieved through the stereoselective reduction of the alkyne.

Materials:

-

3-Decyn-1-ol

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Ethylenediamine

-

Hydrogen gas (H₂)

Procedure:

-

A P-2 nickel catalyst is prepared in situ by the reduction of nickel(II) acetate with sodium borohydride in ethanol.

-

Ethylenediamine is added to the catalyst suspension to modify its reactivity.

-

3-Decyn-1-ol is added to the reaction mixture.

-

The mixture is hydrogenated at room temperature under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated, and the residue is worked up by extraction with a suitable solvent (e.g., diethyl ether).

-

The organic layer is dried and concentrated to yield (Z)-3-decen-1-ol. Purification can be performed by distillation or chromatography if necessary.

Synthesis of 3'-Deoxyribolactones

3-Decyn-1-ol serves as a starting material for the synthesis of 3'-deoxyribolactones, which are of interest in medicinal chemistry.

Synthesis of Methyl 9-Decynoate

Through isomerization and subsequent functional group manipulation, 3-Decyn-1-ol can be converted to methyl 9-decynoate. This involves the "zipper reaction," where the triple bond migrates along the carbon chain.

This protocol is adapted from the isomerization of 2-decyn-1-ol.

Materials:

-

3-Decyn-1-ol (or other decyn-1-ol isomer)

-

Sodium salt of 1,3-diaminopropane (prepared from sodium hydride and 1,3-diaminopropane)

-

1,3-Diaminopropane

-

Hexane

-

10% Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

The sodium salt of 1,3-diaminopropane is prepared in a flask under an inert atmosphere.

-

3-Decyn-1-ol is added to the basic solution.

-

The mixture is stirred, and the progress of the isomerization is monitored by gas chromatography.

-

Once the desired isomer (9-decyn-1-ol) is the major product, the reaction is quenched by pouring it into ice water.

-

The product is extracted with hexane.

-

The combined hexane extracts are washed with water, 10% hydrochloric acid, and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude 9-decyn-1-ol is purified by vacuum distillation.

-

Subsequent oxidation of the alcohol to a carboxylic acid and esterification yields methyl 9-decynoate.

Ecotoxicological Profile

The environmental impact of 3-Decyn-1-ol has been assessed, particularly in aquatic ecosystems. It is classified as toxic to aquatic organisms, with studies on the green alga Pseudokirchneriella subcapitata yielding an EC50/LC50 value between 1 and 10 mg/L.

Conclusion

3-Decyn-1-ol is a valuable and versatile chemical intermediate. While not typically used for its direct biochemical effects, its utility in the stereoselective synthesis of insect pheromones and other complex organic molecules makes it an important reagent for researchers in chemical ecology, organic synthesis, and the development of fine chemicals. The detailed protocols provided herein offer a practical guide for its synthesis and key chemical transformations.

References

Preliminary Investigation of 3-Decyn-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the synthesis and potential biological activities of 3-Decyn-1-ol and its derivatives. While specific biological data on 3-Decyn-1-ol derivatives is limited in current literature, this document outlines established synthetic routes for the parent compound, discusses potential biological activities based on related aliphatic alkynols, and provides detailed, generalized experimental protocols for their synthesis and biological evaluation. This guide serves as a foundational resource for researchers initiating studies on this class of compounds, offering a structured approach to their investigation.

Introduction

Aliphatic alkynols, characterized by a hydroxyl group and a carbon-carbon triple bond within a straight-chain hydrocarbon, represent a class of compounds with potential applications in drug discovery and materials science. Their unique structural features, including the rigidity of the alkyne bond and the reactivity of both the hydroxyl and alkyne groups, make them attractive scaffolds for the synthesis of novel bioactive molecules. 3-Decyn-1-ol, a ten-carbon alkynol, serves as a representative member of this class. This guide explores the preliminary investigation of 3-Decyn-1-ol derivatives, focusing on their synthesis, potential biological activities, and the experimental methodologies required for their study.

Synthesis of 3-Decyn-1-ol and its Potential Derivatives

The synthesis of 3-Decyn-1-ol can be achieved through several established organic chemistry routes. These methods can be adapted to produce a variety of derivatives, including esters and ethers, by modifying the starting materials or adding subsequent reaction steps.

Synthesis of 3-Decyn-1-ol

Several methods for the synthesis of 3-Decyn-1-ol have been reported:

-

Reaction of n-Hexyl Bromide with Acetylene and Formaldehyde: This multi-step synthesis involves the initial reaction of n-hexyl bromide with acetylene to form an acetylenic intermediate, which is then reacted with formaldehyde.[1]

-

Reaction of 1-Octyne with Ethylene Oxide: This method utilizes the nucleophilic attack of the acetylide anion of 1-octyne on ethylene oxide, typically in the presence of a strong base like n-butyllithium.[1]

-

Using Propargyl Alcohol and 1-Bromoheptane: This approach involves the alkylation of propargyl alcohol with 1-bromoheptane.[1]

Synthesis of 3-Decyn-1-ol Derivatives (Esters and Ethers)

While specific literature on the synthesis of 3-Decyn-1-ol esters and ethers is scarce, standard esterification and etherification protocols can be applied.

2.2.1. General Protocol for Esterification

The synthesis of 2-(alkoxycarbonyl)allyl esters from carboxylic acids and α-bromomethyl acrylic esters has been shown to be an effective method for producing functionalized allyl esters.[2] A similar approach could be adapted for the esterification of 3-Decyn-1-ol.

Experimental Protocol: General Esterification of 3-Decyn-1-ol

-

Reaction Setup: To a solution of a selected carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add 3-Decyn-1-ol (1.2 eq.) and a catalytic amount of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) and an acylation catalyst (e.g., 4-dimethylaminopyridine (DMAP)).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2.2.2. General Protocol for Etherification (Williamson Ether Synthesis)

-

Deprotonation: Treat 3-Decyn-1-ol (1.0 eq.) with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at 0 °C to form the corresponding alkoxide.

-

Alkylation: Add an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Potential Biological Activities and Structure-Activity Relationships

While no specific biological activity data for 3-Decyn-1-ol derivatives are readily available, studies on related aliphatic alcohols and alkynols suggest potential areas of investigation.

Cytotoxicity

Short-chain alcohols are known to exhibit cytotoxicity through various mechanisms, including disruption of cell membranes, alterations in cellular metabolism, and induction of oxidative stress.[3] The cytotoxicity of aliphatic alcohols often correlates with their lipophilicity, as described by the 1-octanol/water partition coefficient (log Kow). It is plausible that derivatives of 3-Decyn-1-ol could exhibit cytotoxic effects, particularly against cancer cell lines. Structure-activity relationship (SAR) studies on related compounds have shown that the presence of aromatic rings and additional functional groups can enhance cytotoxic potency.

Antimicrobial and Antifungal Activity

Certain natural and synthetic alkynols and their derivatives have demonstrated antimicrobial and antifungal properties. The mechanism of action can involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity and steric properties of the molecule often play a crucial role in its antimicrobial efficacy.

Neuroprotective Effects

Some aromatic alcohols have been shown to possess neuroprotective properties, often attributed to their antioxidant capabilities. While 3-Decyn-1-ol is an aliphatic alcohol, the introduction of aromatic moieties through esterification or etherification could potentially confer neuroprotective activities.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of 3-Decyn-1-ol derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MIAPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 3-Decyn-1-ol derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the 3-Decyn-1-ol derivatives in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

As no quantitative data for 3-Decyn-1-ol derivatives are currently available in the literature, the following tables are presented as templates for organizing future experimental results.

Table 1: Synthetic Yields of 3-Decyn-1-ol Derivatives

| Derivative | R Group (Ester/Ether) | Synthetic Method | Yield (%) |

| Ester-1 | e.g., Benzoyl | DCC/DMAP | Data not available |

| Ester-2 | e.g., Acetyl | Acetic Anhydride | Data not available |

| Ether-1 | e.g., Methyl | Williamson Ether | Data not available |

| Ether-2 | e.g., Benzyl | Williamson Ether | Data not available |

Table 2: In Vitro Cytotoxicity of 3-Decyn-1-ol Derivatives

| Compound | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |

| 3-Decyn-1-ol | Data not available | Data not available | Data not available |

| Ester-1 | Data not available | Data not available | Data not available |

| Ester-2 | Data not available | Data not available | Data not available |

| Ether-1 | Data not available | Data not available | Data not available |

| Ether-2 | Data not available | Data not available | Data not available |

Table 3: Antimicrobial Activity of 3-Decyn-1-ol Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3-Decyn-1-ol | Data not available | Data not available | Data not available |

| Ester-1 | Data not available | Data not available | Data not available |

| Ester-2 | Data not available | Data not available | Data not available |

| Ether-1 | Data not available | Data not available | Data not available |

| Ether-2 | Data not available | Data not available | Data not available |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 3-Decyn-1-ol derivatives.

Caption: General workflow for the investigation of 3-Decyn-1-ol derivatives.

Conclusion

The preliminary investigation of 3-Decyn-1-ol derivatives reveals a promising yet underexplored area of research. While the parent compound is synthetically accessible, a significant opportunity exists to synthesize and evaluate a diverse library of its derivatives. Based on the biological activities of related aliphatic alkynols, these new compounds hold potential for cytotoxicity against cancer cells, antimicrobial effects, and other pharmacological activities. The experimental protocols and workflow outlined in this guide provide a systematic framework for researchers to undertake a comprehensive investigation of 3-Decyn-1-ol derivatives, from their synthesis and characterization to their biological evaluation and the elucidation of structure-activity relationships. Future studies in this area are warranted to unlock the full therapeutic potential of this class of compounds.

References

Potential Research Avenues for 3-Decyn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decyn-1-ol, a ten-carbon acetylenic alcohol, represents a versatile chemical scaffold with significant, yet underexplored, potential in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive hydroxyl group and an internal alkyne, opens a myriad of possibilities for derivatization and application. This technical guide provides a comprehensive overview of potential research avenues for 3-Decyn-1-ol, focusing on novel synthetic derivatives, their potential biological activities, and detailed experimental protocols. This document aims to serve as a foundational resource for researchers seeking to unlock the full potential of this promising molecule.

Introduction

3-Decyn-1-ol is a colorless liquid with the molecular formula C₁₀H₁₈O.[1][2] While it has found some use as a building block in the synthesis of fragrances and insect pheromones, its broader biological and material properties remain largely uninvestigated.[3] The presence of both a primary alcohol and an internal alkyne makes 3-Decyn-1-ol an attractive starting material for the generation of diverse molecular libraries. This guide outlines key areas for future research, including derivatization strategies and potential therapeutic applications.

Physicochemical Properties of 3-Decyn-1-ol

A thorough understanding of the physicochemical properties of 3-Decyn-1-ol is essential for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [4] |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 130-131 °C at 22 mmHg | |

| Density | 0.875 g/mL | |

| Refractive Index | 1.459 | |

| LogP | 2.34 |

Synthesis of 3-Decyn-1-ol

Several synthetic routes to 3-Decyn-1-ol have been reported, offering flexibility in starting materials and reaction conditions. Two common methods are highlighted below.

Synthesis from 1-Octyne and Ethylene Oxide

This method involves the nucleophilic attack of the acetylide generated from 1-octyne on ethylene oxide.

Experimental Protocol:

-

Deprotonation of 1-Octyne: To a solution of 1-octyne (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Stir the mixture at this temperature for 1 hour.

-

Reaction with Ethylene Oxide: Add a solution of ethylene oxide (1.2 eq) in anhydrous THF, pre-cooled to -78 °C, to the acetylide solution via cannula.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford 3-Decyn-1-ol.

Synthesis from Propargyl Alcohol and 1-Bromoheptane

This route involves the alkylation of the acetylide derived from propargyl alcohol.

Experimental Protocol:

-

Protection of Propargyl Alcohol: Protect the hydroxyl group of propargyl alcohol (1.0 eq) as a suitable protecting group (e.g., tetrahydropyranyl ether) to prevent its reaction with the base.

-

Deprotonation: Deprotonate the protected propargyl alcohol using a strong base like n-butyllithium (1.05 eq) in anhydrous THF at -78 °C.

-

Alkylation: Add 1-bromoheptane (1.1 eq) to the acetylide solution and allow the reaction to warm to room temperature and stir overnight.

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for a THP ether).

-

Work-up and Purification: Perform an aqueous work-up and purify the product by silica gel column chromatography as described in section 3.1.

Potential Research Avenues: Derivatization and Application

The true potential of 3-Decyn-1-ol lies in its derivatization to create novel molecules with unique properties.

Esterification and Etherification: Probing Biological Activity

The primary alcohol of 3-Decyn-1-ol can be readily esterified or etherified to produce a library of compounds for biological screening. Long-chain fatty acid esters and ethers are known to possess a range of biological activities.

Proposed Research:

-

Ester Synthesis: Synthesize a series of esters by reacting 3-Decyn-1-ol with various fatty acids (e.g., oleic acid, linoleic acid, stearic acid) under standard esterification conditions (e.g., Fischer esterification).

-

Ether Synthesis: Synthesize a series of ethers using the Williamson ether synthesis by first converting 3-Decyn-1-ol to its corresponding alkoxide, followed by reaction with various alkyl halides.

-

Biological Screening: Screen the synthesized ester and ether libraries for anticancer, antimicrobial, and anti-inflammatory activities.

Experimental Protocol: Esterification with Oleic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 3-Decyn-1-ol (1.0 eq) and oleic acid (1.1 eq) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the resulting ester by silica gel column chromatography.

"Click Chemistry": Synthesis of Triazole Derivatives

The internal alkyne of 3-Decyn-1-ol can potentially participate in cycloaddition reactions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically requires a terminal alkyne, ruthenium-catalyzed reactions can occur with internal alkynes. Alternatively, isomerization of the triple bond to the terminal position would open up the possibility of using the highly efficient CuAAC "click" reaction.

Proposed Research:

-

Isomerization: Investigate the isomerization of the triple bond in 3-Decyn-1-ol to the terminal position (9-decyn-1-ol) using a strong base.

-

Click Reaction: React the terminal alkyne with a variety of organic azides to synthesize a library of 1,2,3-triazole derivatives.

-

Application in Bioconjugation: Explore the use of these triazole derivatives as linkers in bioconjugation, for example, in the development of antibody-drug conjugates or PROTACs.

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

-

Reaction Setup: In a reaction vessel, combine 3-Decyn-1-ol (1.0 eq), an organic azide (e.g., benzyl azide, 1.1 eq), and a ruthenium catalyst (e.g., [Cp*RuCl(cod)]) in a suitable solvent such as toluene.

-

Reaction: Heat the mixture under an inert atmosphere and monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, filter off the catalyst if necessary, and concentrate the solvent. Purify the triazole product by column chromatography.

Precursor for Insect Pheromones

3-Decyn-1-ol is a known precursor to (Z)-3-decen-1-ol, a component of insect pheromones. Further research could focus on developing more efficient and stereoselective reduction methods and exploring the synthesis of other pheromone analogues.

Proposed Research:

-

Catalyst Development: Investigate novel catalysts for the stereoselective reduction of the alkyne to the corresponding (Z)- or (E)-alkene.

-

Synthesis of Analogues: Synthesize a series of analogues of (Z)-3-decen-1-ol with variations in chain length and functional groups to study structure-activity relationships in pheromone perception.

Analytical Characterization

Thorough characterization of 3-Decyn-1-ol and its derivatives is crucial for confirming their identity and purity.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

| ¹H NMR (CDCl₃, ppm) | Assignment | ¹³C NMR (CDCl₃, ppm) | Assignment |

| 3.65 (t) | -CH₂OH | 81.9 | -C≡ |

| 2.35 (m) | ≡C-CH₂- | 79.5 | -C≡ |

| 2.15 (m) | -CH₂-C≡ | 61.5 | -CH₂OH |

| 1.2-1.6 (m) | -(CH₂)₄- | 31.4, 28.8, 22.6 | -(CH₂)₄- |

| 0.90 (t) | -CH₃ | 20.9 | -CH₂-C≡ |

| 14.0 | -CH₃ | ||

| Note: Predicted chemical shifts. Actual values may vary. |

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for assessing purity and confirming the molecular weight of synthesized compounds.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample. A typical program might start at 60°C and ramp to 280°C.

-

Detection: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component.

-

Data Analysis: The retention time and mass spectrum are used to identify and quantify the components. The molecular ion peak (M⁺) for 3-Decyn-1-ol would be expected at m/z 154.

Conclusion

3-Decyn-1-ol is a molecule with considerable untapped potential. This guide has outlined several promising research avenues, from the synthesis of novel derivatives for biological screening to its application in "click chemistry" and pheromone synthesis. The provided experimental protocols and data summaries are intended to serve as a practical starting point for researchers in academia and industry. Further exploration of the chemistry and biology of 3-Decyn-1-ol and its derivatives is likely to yield exciting new discoveries in drug development and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Decyn-1-ol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior [mdpi.com]

- 4. 3-Decyn-1-ol | C10H18O | CID 103940 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Base-Mediated Isomerization of 2-Decyn-1-ol to 3-Decyn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the base-mediated isomerization of 2-decyn-1-ol to the thermodynamically stable homopropargylic isomer, 3-decyn-1-ol. This transformation is a key step in synthetic chemistry, allowing for the strategic repositioning of a triple bond within a carbon skeleton. The protocol focuses on the use of the sodium salt of 1,3-diaminopropane, which has been shown to effectively catalyze this specific isomerization.

Principle and Mechanism

The isomerization of internal alkynes is a powerful transformation in organic synthesis, often referred to as the "alkyne zipper" reaction when it proceeds to the terminal position.[1][2] However, by carefully selecting the base and controlling reaction conditions, the migration can be stopped at an intermediate, thermodynamically favored position.

The isomerization of 2-decyn-1-ol to 3-decyn-1-ol proceeds via a series of deprotonation and reprotonation steps mediated by a strong base.[2][3][4] The mechanism involves the formation of an allene intermediate. In this specific case, the 3-alkyn-1-ol (a homopropargylic alcohol) is a particularly stable internal alkynol, allowing for its isolation in good yield. The reaction is driven by the formation of this more stable isomer under controlled conditions.

References

Application Notes and Protocols for the Synthesis of (Z)-3-Decen-1-ol from 3-Decyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-3-decen-1-ol, a key intermediate in the synthesis of various natural products and pharmaceuticals. The primary focus is the partial reduction of the alkyne 3-decyn-1-ol to the corresponding (Z)-alkene. Three prominent methods for this transformation are presented: catalytic hydrogenation using Lindlar's catalyst, catalytic hydrogenation with P-2 nickel catalyst, and reduction via diimide. This guide includes detailed methodologies, quantitative data summarized in tabular format, and a complete synthesis workflow, including the preparation of the starting material, 3-decyn-1-ol.

Introduction

The stereoselective synthesis of (Z)-alkenes is a fundamental transformation in organic chemistry, with the products serving as crucial building blocks in the pharmaceutical and fine chemical industries. The partial reduction of internal alkynes is a common strategy to access these motifs. This document outlines and compares three effective methods for the synthesis of (Z)-3-decen-1-ol from 3-decyn-1-ol, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Synthetic Workflow Overview

The overall synthetic strategy involves two main stages: the synthesis of the starting alkynol, 3-decyn-1-ol, followed by its stereoselective reduction to the target (Z)-3-decen-1-ol.

Application Notes and Protocols: Selective Hydrogenation of 3-Decyn-1-ol to (Z)-3-Decen-1-ol using Lindlar Catalyst

Introduction

The selective hydrogenation of alkynes to cis-alkenes is a critical transformation in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and pheromones. The complete reduction of alkynes to alkanes is thermodynamically favored, thus necessitating the use of a "poisoned" or deactivated catalyst to halt the reaction at the alkene stage.[1][2] Lindlar catalyst, which is composed of palladium supported on calcium carbonate and deactivated with lead acetate and quinoline, is a premier choice for this conversion, facilitating the syn-addition of hydrogen across the triple bond to yield the corresponding cis-alkene with high stereoselectivity.[1][3][4] This document provides a detailed protocol for the partial hydrogenation of 3-Decyn-1-ol to (Z)-3-Decen-1-ol, a precursor for various fine chemicals.

Data Presentation

While specific kinetic data for 3-Decyn-1-ol is not extensively published, the following table summarizes typical reaction parameters and outcomes for the hydrogenation of a structurally similar substrate, 3-hexyn-1-ol, using Lindlar catalyst. These values provide a strong baseline for the expected performance in the hydrogenation of 3-Decyn-1-ol.

| Parameter | Value | Notes |

| Substrate | 3-Hexyn-1-ol | Analogous C6 alkynol |

| Catalyst | Lindlar Catalyst (5% Pd on CaCO₃) | Commercially available |

| Temperature | 308 K (35 °C) | Mild heating may improve reaction rate |

| Hydrogen Pressure | 0.3 MPa (approx. 3 atm) | Positive pressure of hydrogen is maintained |

| Agitation Rate | 775 RPM | Vigorous stirring is crucial for mass transfer |

| Conversion | >99% | Monitored by GC or TLC |

| Selectivity for cis-alkene | >95% | High selectivity is characteristic of the catalyst |

Experimental Protocol

This protocol details the procedure for the selective hydrogenation of 3-Decyn-1-ol to (Z)-3-Decen-1-ol.

Materials:

-

3-Decyn-1-ol

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Methanol (or Ethanol), anhydrous

-

Quinoline (optional, as an additional poison)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Equipment:

-

Round-bottom flask or a dedicated hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon setup)

-

Vacuum/inert gas manifold

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Decyn-1-ol (1.0 eq).

-

Dissolve the substrate in a suitable solvent, such as methanol or ethanol (typically 10-20 mL per gram of substrate).

-

Carefully add Lindlar catalyst (5-10 wt% relative to the substrate).

-

For substrates prone to over-reduction, 1-2 drops of quinoline can be added to the reaction mixture to further deactivate the catalyst.

-

-

Hydrogenation:

-

Securely attach the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Evacuate the flask again and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-4 atm).

-

Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

-

The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product, (Z)-3-Decen-1-ol, can be further purified by column chromatography on silica gel if necessary, although the crude product is often of high purity.

-

Mandatory Visualization

References

Application Notes and Protocols for the Synthesis of Insect Pheromones from 3-Decyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of insect sex pheromones, utilizing 3-Decyn-1-ol as a key precursor. The primary focus of this document is the synthesis of (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone, the sex pheromone of the codling moth (Cydia pomonella). The methodologies described herein are based on established organic chemistry principles and are intended for use by qualified researchers in a laboratory setting.

Introduction

Insect pheromones are vital semiochemicals that mediate intraspecific communication, playing a crucial role in behaviors such as mating. The synthesis of these compounds is of significant interest for applications in integrated pest management (IPM), where they can be used for monitoring, mass trapping, and mating disruption. 3-Decyn-1-ol is a versatile starting material for the synthesis of various long-chain unsaturated alcohols that are components of insect pheromones. Its acetylenic bond provides a key functional group for stereoselective transformations to create the specific double bond geometries found in active pheromones.

The synthesis of codlemone from 3-Decyn-1-ol involves a multi-step process, typically including oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to extend the carbon chain and introduce a second unsaturation, and finally, a stereoselective reduction of the alkyne to the desired (E,E)-conjugated diene.

Synthetic Pathway Overview

The general synthetic pathway for the conversion of 3-Decyn-1-ol to (E,E)-8,10-dodecadien-1-ol is outlined below. This pathway involves three key transformations:

-

Oxidation: The primary alcohol of 3-Decyn-1-ol is oxidized to the corresponding aldehyde, 3-decyn-1-al.

-

Wittig Olefination: The aldehyde is then reacted with a suitable phosphorus ylide (Wittig reagent) to form the C12 carbon skeleton and introduce a second double bond.

-

Stereoselective Reduction: The internal alkyne is stereoselectively reduced to a trans (E) double bond to yield the final (E,E)-conjugated diene pheromone.

Caption: General synthetic pathway from 3-Decyn-1-ol to Codlemone.

Experimental Protocols

Protocol 1: Synthesis of (E,E)-8,10-Dodecadien-1-ol (Codlemone)

This protocol details a potential synthetic route. Note that specific reagents and conditions may be optimized based on laboratory experience and available instrumentation.

Step 1: Oxidation of 3-Decyn-1-ol to 3-Decyn-1-al

-

Reagents and Materials:

-

3-Decyn-1-ol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

-

-

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of 3-Decyn-1-ol (1.0 equivalent) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-decyn-1-al.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Wittig Reaction of 3-Decyn-1-al

-

Reagents and Materials:

-

3-Decyn-1-al (from Step 1)

-

(3-Hydroxypropyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium amide)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Apparatus for reactions under an inert atmosphere (e.g., Schlenk line).

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend (3-hydroxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and add a strong base (e.g., n-BuLi, 2.2 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change is typically observed).

-

Cool the ylide solution to -78°C and add a solution of 3-decyn-1-al (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78°C for 1 hour and then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dodeca-10-en-8-yn-1-ol by column chromatography.

-

Step 3: Stereoselective Reduction to (E,E)-8,10-Dodecadien-1-ol

-

Reagents and Materials:

-

Dodeca-10-en-8-yn-1-ol (from Step 2)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sodium hydroxide solution (e.g., 15%)

-

Apparatus for reactions under an inert atmosphere.

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of dodeca-10-en-8-yn-1-ol (1.0 equivalent) in anhydrous diethyl ether.

-

In a separate flask, prepare a suspension of lithium aluminum hydride (0.5 equivalents) in anhydrous diethyl ether.

-

Slowly add the LiAlH₄ suspension to the solution of the alkynol at a controlled temperature (e.g., refluxing ether) to favor the formation of the trans-alkene.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).[1]

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture and wash the precipitate with diethyl ether.

-

Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (E,E)-8,10-dodecadien-1-ol.

-

Purify the final product by column chromatography or distillation.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of (E,E)-8,10-dodecadien-1-ol. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Oxidation | PCC | Dichloromethane | Room Temp. | 2-4 | 80-90 |